molecular formula C17H19ClN2O3S B1225909 1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea

1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea

Cat. No. B1225909
M. Wt: 366.9 g/mol
InChI Key: FUQQYRCZSKTHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea is a member of ureas.

Scientific Research Applications

Antimicrobial Potential

1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea has been explored for its potential antimicrobial applications. For instance, Desai et al. (2007) synthesized new quinazolines, which are structurally similar, and evaluated their antimicrobial activities, indicating potential use in combating bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).

Antiproliferative Activity

Studies have also investigated the compound's derivatives for their antiproliferative properties. Pawar et al. (2018) synthesized derivatives and tested them against various cancer cell lines, revealing promising antiproliferative effects (Pawar, Pansare, & Shinde, 2018).

Antibacterial Effects

Further research into sulfone derivatives like 1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea has shown potential antibacterial activity. Bărbuceanu et al. (2009) synthesized new compounds and tested their antibacterial effects, contributing to the ongoing search for new antibacterial agents (Bărbuceanu et al., 2009).

Structural Analysis for Drug Design

Structural analysis of similar compounds has been conducted to aid in drug design. For example, Al-Hourani et al. (2015) performed docking studies and crystal structure analysis of tetrazole derivatives, which helps in understanding the interaction of molecules in drug development (Al-Hourani et al., 2015).

Photophysical Properties and Sensing Applications

The photophysical properties of sulfone derivatives have been explored for potential sensing applications. Zhou et al. (2012) synthesized water-soluble sulfonato-Salen-type Schiff bases and evaluated their potential as fluorescence sensors for detecting ions like Cu2+ in water and living cells (Zhou et al., 2012).

properties

Product Name

1-[2-(4-Chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea

Molecular Formula

C17H19ClN2O3S

Molecular Weight

366.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)sulfonylethyl]-1-ethyl-3-phenylurea

InChI

InChI=1S/C17H19ClN2O3S/c1-2-20(17(21)19-15-6-4-3-5-7-15)12-13-24(22,23)16-10-8-14(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21)

InChI Key

FUQQYRCZSKTHAY-UHFFFAOYSA-N

SMILES

CCN(CCS(=O)(=O)C1=CC=C(C=C1)Cl)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCN(CCS(=O)(=O)C1=CC=C(C=C1)Cl)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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